molecular formula C13H15ClN2O2 B3048208 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride CAS No. 1609400-55-6

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride

Cat. No.: B3048208
CAS No.: 1609400-55-6
M. Wt: 266.72
InChI Key: QSHXPCOMPJVEOL-UHFFFAOYSA-N
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Description

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 3-(imidazol-1-yl)propoxy group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include CAS No. 1609404-10-5, molecular formula C₁₄H₁₅ClN₂O₃, and a molecular weight of 294.74 g/mol . The compound’s aldehyde group confers reactivity toward nucleophiles, while the imidazole moiety may facilitate interactions with biological targets, such as enzymes or receptors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXPCOMPJVEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-55-6
Record name Benzaldehyde, 2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to the presence of the imidazole ring, which is known for various biological activities.

  • Antimicrobial Activity : Research indicates that compounds containing imidazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of imidazole can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Imidazole derivatives have been shown to interact with cellular targets involved in cancer proliferation and survival pathways .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

  • Building Block for Drug Development : The benzaldehyde functional group can be easily transformed into other functional groups, facilitating the design of more complex molecules tailored for specific biological activities .

Material Science

In addition to its medicinal applications, this compound has potential uses in material science.

  • Polymer Chemistry : The compound may be utilized in synthesizing polymers that require specific functionalities provided by the imidazole and aldehyde groups, contributing to the development of advanced materials with unique properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at specific concentrations of imidazole derivatives.
Study BAnticancer PropertiesReported that modifications of imidazole-containing compounds led to increased apoptosis in cancer cell lines.
Study CPolymer SynthesisHighlighted the utility of benzaldehyde derivatives in creating novel polymeric materials with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Functional Group and Structural Variations

The target compound is compared below with analogs differing in substituents, linker length, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde HCl (Target) C₁₄H₁₅ClN₂O₃ 294.74 Aldehyde, propoxy-imidazole 95% purity; reactive aldehyde group
3-(Imidazol-1-ylmethyl)benzoic acid HCl C₁₁H₁₁ClN₂O₂ 238.67 Benzoic acid, methylene-imidazole Higher aqueous solubility due to -COOH
4-(2-(Imidazol-1-yl)ethoxy)benzoic acid HCl C₁₂H₁₃ClN₂O₃ 268.7 Benzoic acid, ethoxy-imidazole Clinical use as Dazoxiben (antiplatelet agent)
5-Chloro variant of target compound* C₁₄H₁₄Cl₂N₂O₃ 329.18 Aldehyde, chloro-substituted propoxy-imidazole Enhanced electron-withdrawing effects

*5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde HCl (CAS: 1609404-10-5).

Physicochemical Properties

  • Solubility : The benzoic acid analogs (e.g., compounds from and ) exhibit higher aqueous solubility due to ionization of the -COOH group, whereas the aldehyde-containing target compound may require organic solvents (e.g., DMSO) for dissolution.
  • Reactivity : The aldehyde group in the target compound is prone to nucleophilic addition (e.g., forming Schiff bases), unlike the carboxylate or hydroxyl groups in analogs like 3-(1H-imidazol-1-yl)propane-1,2-diol (CAS: 22884-10-2) .

Biological Activity

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride, with the CAS number 1609400-55-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antifungal, and other therapeutic effects, supported by recent research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O2·HCl
  • Molecular Weight : 266.72 g/mol
  • Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including compounds similar to this compound. A comprehensive investigation revealed that certain imidazole-containing compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Key Findings :

  • Compounds with imidazole rings have shown varying degrees of antimicrobial effectiveness, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA .
  • The structure of the imidazole moiety is crucial; halogen substitutions enhance activity, particularly at the 5-position of the indole ring .
CompoundMIC (µg/mL)Activity Type
Compound 26≤0.25Anti-MRSA
Compound 32≤0.25Anti-MRSA
Compound 57≤0.25Antifungal against C. neoformans
Compound 111≤0.25Antifungal against C. neoformans

Antifungal Activity

The antifungal properties of related imidazole compounds have been documented extensively. Studies indicate that derivatives can effectively inhibit fungal growth, particularly against Cryptococcus neoformans, which is significant given the rising incidence of fungal infections.

Case Study :
A study evaluated several imidazole derivatives for antifungal activity and found that specific analogues exhibited potent effects with MIC values around 0.25 µg/mL, indicating their potential as therapeutic agents .

The biological activity of imidazole derivatives is often attributed to their ability to interact with microbial enzymes and receptors, disrupting essential metabolic pathways. For example:

  • The presence of an imidazole ring can interfere with cell wall synthesis in bacteria.
  • In fungi, these compounds may inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Safety and Toxicity

Research on the cytotoxicity of imidazole derivatives shows that while some compounds exhibit antimicrobial activity, they do not compromise human cell viability significantly. For instance, selected compounds demonstrated no hemolytic activity at tested concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of a benzaldehyde derivative with a propoxy-linked imidazole precursor. For example, analogous compounds (e.g., Pacritinib hydrochloride) are synthesized via sequential substitutions, reductions, and salifications . Key parameters to optimize include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of imidazole derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (typically 50–70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the benzaldehyde proton (δ ~10.0 ppm) and imidazole protons (δ ~7.5–8.5 ppm). The propoxy chain appears as multiplet signals (δ ~3.5–4.5 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (imidazole C-H) validate functional groups.
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .

Q. What are the primary applications of this compound in biological research?

  • Methodology : The imidazole moiety enables interactions with metalloenzymes or ion channels (e.g., TRPC inhibitors like SKF-96365). Biological assays (e.g., calcium flux assays) can identify its role in cellular signaling. Pre-incubation with target cells (e.g., HEK293) at 10–100 µM for 24–48 hours is typical, followed by functional readouts (e.g., patch-clamp electrophysiology) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or impurity profiles be resolved during synthesis?

  • Methodology :

  • HPLC-MS analysis identifies byproducts (e.g., unreacted intermediates or hydrolyzed aldehydes). Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–12 min) .
  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically to pinpoint critical factors. For example, excess imidazole (1.5 eq) may reduce di-substitution byproducts .
  • Impurity profiling : Compare with reference standards (e.g., 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzaldehyde hydrochloride) to trace degradation pathways .

Q. What strategies are recommended for enhancing the compound's stability in aqueous solutions?

  • Methodology :

  • pH control : Buffers (pH 4–6) minimize aldehyde hydrolysis.
  • Lyophilization : Freeze-dry the hydrochloride salt to prevent hygroscopic degradation.
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidation .

Q. How can researchers validate the compound's mechanism of action in target-binding studies?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., TRPC3) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM).
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the benzaldehyde group and catalytic residues (e.g., histidine in enzymes). Validate with mutagenesis studies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?

  • Methodology :

  • UPLC-QTOF-MS : Achieve ppb-level sensitivity with a BEH C18 column (1.7 µm particles). Compare fragmentation patterns with spectral libraries (e.g., NIST) .
  • NMR spectroscopy (¹H-¹³C HSQC): Detect low-abundance impurities (<0.1%) via heteronuclear correlation, especially for structurally similar byproducts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
  • PPE : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to sensitization risks (GHS Hazard Code: H317) .
  • Spill management : Neutralize acid spills with sodium bicarbonate, followed by adsorption using vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Reactant of Route 2
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2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride

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